What is 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile
What is 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile
An In-Depth Technical Guide to 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile: A Scaffold of Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific biological data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information on its chemical properties, synthesis, and the known biological activities of its core components: the thiomorpholine-3,5-dione scaffold and the 4-benzonitrile moiety. By examining the structure-activity relationships of analogous compounds, we explore the potential therapeutic applications and mechanistic pathways this molecule may influence. This document serves as a foundational resource for researchers interested in the exploration of this and related compounds for drug discovery and development.
Introduction: Unveiling a Privileged Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain chemical structures, often referred to as "privileged scaffolds," emerge as versatile platforms for the development of new drugs. The thiomorpholine-3,5-dione core is one such scaffold, known to be a component in molecules with a wide range of biological activities, including anticonvulsant, hypotensive, antipsychotic, antimicrobial, and antitumor properties.[1] The attachment of an N-aryl substituent, in this case, a 4-benzonitrile group, offers a strategic avenue for modulating the pharmacokinetic and pharmacodynamic properties of the core scaffold.
The benzonitrile functional group itself is a significant pharmacophore in numerous approved drugs.[2][3] Its presence can enhance metabolic stability, improve binding affinity to target proteins through dipole-dipole interactions and hydrogen bonding, and act as a bioisostere for other functional groups.[2][3] This guide will delve into the synthesis, chemical characterization, and potential biological significance of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, providing a rationale for its investigation as a potential starting point for new therapeutic agents.
Physicochemical Properties and Structural Features
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile
| Property | Value | Source |
| CAS Number | 338409-78-2 | [4] |
| Molecular Formula | C₁₁H₈N₂O₂S | [4] |
| Molecular Weight | 232.26 g/mol | [4] |
| Physical Form | Solid | [5] |
| InChI Key | QDGLXYFFLSYQOW-UHFFFAOYSA-N | [4] |
The structure of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile features a planar benzonitrile ring attached to the nitrogen atom of the thiomorpholine-3,5-dione ring. The thiomorpholine ring can adopt various conformations, which may be crucial for its interaction with biological targets. The presence of two carbonyl groups and a thioether linkage within the heterocyclic ring offers multiple points for potential hydrogen bonding and other non-covalent interactions.
Synthesis and Characterization
The synthesis of N-aryl-substituted thiomorpholine-3,5-diones is well-documented in the scientific literature. A general and robust method involves a two-step process starting from thiodiglycolic acid.[1]
General Synthesis Pathway
The synthesis commences with the reaction of thiodiglycolic acid with an activating agent, such as acetic anhydride, to form the corresponding anhydride. This reactive intermediate is then treated with the desired aniline, in this case, 4-aminobenzonitrile, to yield the final product, 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile.
Caption: General synthesis pathway for 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile.
Detailed Experimental Protocol (Hypothetical)
The following is a representative experimental protocol based on established literature for analogous compounds.[1]
Step 1: Synthesis of Thiodiglycolic Anhydride
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A mixture of thiodiglycolic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours.
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The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
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The resulting crude thiodiglycolic anhydride is used in the next step without further purification.
Step 2: Synthesis of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile
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Thiodiglycolic anhydride (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., anhydrous dioxane or DMF).
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4-Aminobenzonitrile (1 equivalent) is added to the solution.
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The reaction mixture is heated at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile.
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.
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Elemental Analysis: To determine the percentage composition of C, H, N, and S.
Potential Biological Activities and Therapeutic Targets
While direct biological data for 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile is scarce, the known activities of its constituent moieties provide a strong basis for predicting its potential therapeutic applications.
Insights from the Thiomorpholine-3,5-dione Core
Derivatives of thiomorpholine-3,5-dione have been investigated for a variety of biological effects:
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Anticonvulsant Activity: The cyclic imide structure is a feature of several anticonvulsant drugs.
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Antipsychotic and CNS-related Activities: The morpholine and thiomorpholine scaffolds are present in drugs targeting the central nervous system.
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Antimicrobial and Antitumor Activity: Various heterocyclic compounds containing sulfur and nitrogen have demonstrated efficacy against microbial pathogens and cancer cell lines.[1]
The Role of the 4-Benzonitrile Moiety
The 4-benzonitrile group is a key feature in many clinically successful drugs and is known to contribute to their efficacy in several ways:[2][3]
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Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with an enzyme's active site. This is a key interaction in non-steroidal aromatase inhibitors like letrozole and anastrozole, used in breast cancer therapy.[3]
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Receptor Binding: The electronic properties of the benzonitrile group can enhance π-π stacking interactions with aromatic residues in receptor binding pockets.
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Improved Pharmacokinetics: The metabolic stability of the nitrile group can lead to improved bioavailability and a longer half-life of the drug.[2]
Hypothetical Mechanism of Action and Potential Targets
Based on the structural features of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, several potential mechanisms of action and therapeutic targets can be proposed:
Caption: Hypothetical mechanism of action for 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile.
Given the prevalence of benzonitrile-containing molecules as kinase inhibitors, it is plausible that 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile could target specific protein kinases involved in cell proliferation and survival pathways. Furthermore, its structural similarity to some CNS-active compounds suggests potential activity at neurotransmitter receptors.
Proposed Experimental Workflows for Biological Evaluation
To elucidate the biological activity of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, a systematic screening approach is recommended.
In Vitro Screening
Caption: Proposed in vitro screening workflow.
Protocol: MTT Cytotoxicity Assay
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Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
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Treat the cells with serial dilutions of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile for 48-72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
Conclusion and Future Directions
4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile represents a molecule with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is accessible through established chemical routes, and its structure combines a biologically active thiomorpholine-3,5-dione core with a pharmacophorically important 4-benzonitrile moiety. While direct evidence of its biological activity is currently lacking, the wealth of data on related compounds strongly suggests that it warrants further investigation.
Future research should focus on the systematic biological evaluation of this compound and its analogs. A comprehensive screening against a panel of cancer cell lines, protein kinases, and CNS receptors would be a logical starting point. Subsequent structure-activity relationship studies, guided by computational modeling, could lead to the optimization of this scaffold and the development of novel therapeutic agents with improved potency and selectivity. This technical guide provides the foundational knowledge and experimental framework to embark on such an endeavor.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- BenchChem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
- BenchChem. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3, 5-dione derivatives. Journal of Molecular Structure, 1079, 383-390.
- Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2870.
- Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.
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PubChem. (n.d.). 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile. Retrieved from [Link]
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